molecular formula C18H15N3O4S2 B2530088 (Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-95-9

(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2530088
CAS No.: 865181-95-9
M. Wt: 401.46
InChI Key: JKXBKTNKZROMHA-ZZEZOPTASA-N
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Description

The compound is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it is a type of organic compound that has a ring structure containing atoms of at least two different elements. In this case, the ring contains a sulfur atom and a nitrogen atom . Benzothiazole derivatives have been explored for a variety of therapeutic applications and have shown various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The presence of the prop-2-yn-1-yl group suggests that it might undergo reactions typical of alkynes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point, yield, and spectral data could be determined .

Scientific Research Applications

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds exhibit excellent photophysical and photochemical properties useful in photodynamic therapy (PDT) for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them potential Type II photosensitizers for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

Another research area focuses on benzamide derivatives for their antimicrobial and anticancer potentials. A study synthesized a new class of benzamide derivatives, evaluating their efficacy as antimicrobials in vitro. Certain derivatives showed significant antibacterial and antifungal activities, indicating the potential of benzamide-based structures in developing new antimicrobial agents (Priya et al., 2006).

Anticancer and Fluorescence Properties

Research on Co(II) complexes of benzene sulfonamide derivatives revealed their potential in cancer treatment due to their fluorescence properties and anticancer activity. These complexes demonstrated significant cytotoxicity against the human breast cancer cell line MCF 7, showcasing the therapeutic potential of such compounds (Vellaiswamy & Ramaswamy, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being investigated for its potential as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s important to refer to the relevant safety data sheets (SDS) for information on the potential hazards of this compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Properties

IUPAC Name

4-methoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-3-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-4-6-13(25-2)7-5-12/h1,4-9,11H,10H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXBKTNKZROMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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